1-(4-Methylpyridin-3-YL)cyclopropan-1-amine
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Overview
Description
1-(4-Methylpyridin-3-YL)cyclopropan-1-amine is a chemical compound with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.2 g/mol . It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a methyl group at the 4-position. This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
The synthesis of 1-(4-Methylpyridin-3-YL)cyclopropan-1-amine can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable pyridine derivative. The reaction conditions typically include the use of a cyclopropanating agent such as diazomethane or a similar reagent under controlled temperature and pressure . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(4-Methylpyridin-3-YL)cyclopropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
1-(4-Methylpyridin-3-YL)cyclopropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-3-YL)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the pyridine moiety play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, depending on the context of its use .
Comparison with Similar Compounds
1-(4-Methylpyridin-3-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(4-Methylpyridin-3-YL)cyclopropan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
1-(4-Methylpyridin-3-YL)cyclopropan-1-thiol: The presence of a thiol group imparts distinct chemical behavior, particularly in redox reactions.
1-(4-Methylpyridin-3-YL)cyclopropan-1-carboxylic acid: The carboxylic acid group introduces acidic properties and potential for forming esters and amides.
The uniqueness of this compound lies in its specific combination of the cyclopropane ring and the pyridine moiety, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C9H12N2 |
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Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-(4-methylpyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H12N2/c1-7-2-5-11-6-8(7)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3 |
InChI Key |
DERZCQBJIRQQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2(CC2)N |
Origin of Product |
United States |
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